5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound with the empirical formula C7H8KN3O2 and a molecular weight of 205.26 g/mol . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry, particularly due to their unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of a chloromethyloxadiazole with ethylenediamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may also involve the use of triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For instance, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 3-Amino-1,2,4-triazolo[4,3-a]pyridine
Uniqueness
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-9-8-5-3-1-2-4-10(5)6/h1-4H2,(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICYCSNBARDCJH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C(=O)[O-])C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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